molecular formula C13H14ClN B13445966 N-methyl-4-phenylaniline hydrochloride

N-methyl-4-phenylaniline hydrochloride

Cat. No.: B13445966
M. Wt: 219.71 g/mol
InChI Key: JHVDXYKRPSSZCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-4-phenylaniline hydrochloride: is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a phenyl group attached to the nitrogen atom of an aniline derivative, with an additional methyl group on the nitrogen. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of nitrobenzene derivatives in the presence of a suitable catalyst, followed by methylation and subsequent conversion to the hydrochloride salt. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of N-methyl-4-phenylaniline hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the nitrogen atom donates its lone pair of electrons to form new bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: N-methyl-4-phenylaniline hydrochloride is unique due to the presence of both a phenyl group and a methyl group on the nitrogen atom. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C13H14ClN

Molecular Weight

219.71 g/mol

IUPAC Name

N-methyl-4-phenylaniline;hydrochloride

InChI

InChI=1S/C13H13N.ClH/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-10,14H,1H3;1H

InChI Key

JHVDXYKRPSSZCM-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.